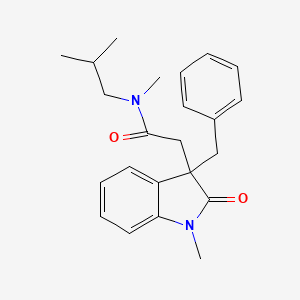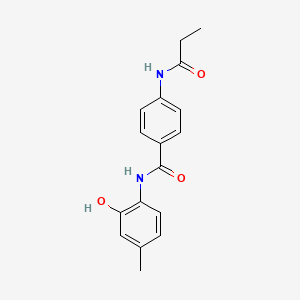
N-2-biphenylylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylylethanesulfonamide (BPES) is a sulfonamide derivative that has been widely used in scientific research due to its diverse applications. BPES is a white crystalline powder that is soluble in water and ethanol. It is a non-toxic compound that has been extensively studied for its pharmacological properties.
科学的研究の応用
N-2-biphenylylethanesulfonamide has been used in various scientific research applications. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been used as a tool to investigate the role of calcium channels in the regulation of insulin secretion. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
作用機序
The mechanism of action of N-2-biphenylylethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of calcium channels, which are involved in various cellular processes such as muscle contraction and neurotransmitter release. By inhibiting calcium channels, this compound can alter cellular signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, reducing inflammation in various tissues. Additionally, it has been shown to enhance insulin secretion in pancreatic beta cells, potentially making it a therapeutic agent for diabetes.
実験室実験の利点と制限
N-2-biphenylylethanesulfonamide has several advantages for use in lab experiments. It is a non-toxic compound that is easy to handle and has a high purity. Additionally, it has been extensively studied, and its pharmacological properties are well understood. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-2-biphenylylethanesulfonamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, the role of this compound in the regulation of calcium channels and insulin secretion should be further investigated. Furthermore, the potential therapeutic effects of this compound in various inflammatory diseases should be explored.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and insulin-secretion enhancing properties. This compound has several advantages for use in lab experiments, but it also has some limitations. Future research on this compound should focus on the development of derivatives with improved pharmacological properties and the exploration of its potential therapeutic effects in various diseases.
合成法
N-2-biphenylylethanesulfonamide can be synthesized by reacting 2-bromoethylbenzene with sodium sulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(2-phenylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-18(16,17)15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWQJZSOPAWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)
![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)
![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367856.png)
![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)